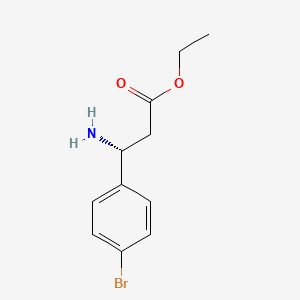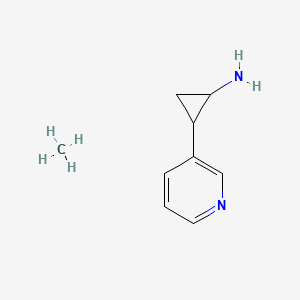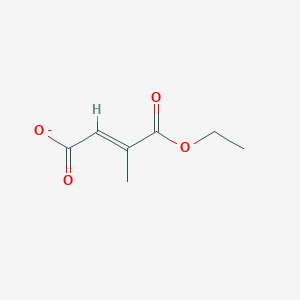
3-(Chloroacetyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid,3-(2-chloroacetyl)- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2-chloroacetyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,3-(2-chloroacetyl)- typically involves the acylation of benzoic acid derivatives with chloroacetyl chloride. One common method includes the reaction of benzoic acid with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production of Benzoic acid,3-(2-chloroacetyl)- may involve similar synthetic routes but on a larger scale. The process often includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid,3-(2-chloroacetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or alcohols to form amides or esters.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form the corresponding alcohol.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form more complex aromatic compounds
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Scientific Research Applications
Benzoic acid,3-(2-chloroacetyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of Benzoic acid,3-(2-chloroacetyl)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid,2-(2-chloroacetyl)-
- Benzoic acid,4-(2-chloroacetyl)-
- Benzothiazole derivatives
Uniqueness
Benzoic acid,3-(2-chloroacetyl)- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. Compared to its isomers, the position of the chloroacetyl group can result in different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
CAS No. |
76597-78-9 |
|---|---|
Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
3-(2-chloroacetyl)benzoic acid |
InChI |
InChI=1S/C9H7ClO3/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,12,13) |
InChI Key |
KSZUHGARMNGBKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate](/img/structure/B12335650.png)
![Pyrazolo[3,4-d]pyrimidin-4,6-dione](/img/structure/B12335651.png)



![4-[2-(Hydroxymethyl)-1H-benzoimidazol-1-yl]butyl Pivalate](/img/structure/B12335667.png)


![1,3-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-5-phenyl-tetrahydro-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B12335679.png)

![6-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12335701.png)


